2,4,5-trichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
Overview
Description
2,4,5-trichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is a useful research compound. Its molecular formula is C12H12Cl3N3O2S and its molecular weight is 368.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.971581 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
- A study on the synthesis and biological evaluation of various pyrazoline and pyrazole derivatives, including those with benzenesulfonamide moieties, highlighted their potential antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This research demonstrates the chemical versatility and potential therapeutic applications of compounds structurally related to 2,4,5-trichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide in treating bacterial and fungal infections (Hassan, 2013).
Anticancer and Anti-HCV Potential
- Research into celecoxib derivatives, which share a core structural similarity with this compound, revealed significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests that related compounds could be developed into therapeutic agents targeting a wide range of diseases, including cancer and hepatitis C (Küçükgüzel et al., 2013).
COX-2 Inhibition for Arthritis Treatment
- The development of 1,5-diarylpyrazole derivatives, including benzenesulfonamide-containing compounds, for their selective inhibition of cyclooxygenase-2 (COX-2) activity has significant implications for treating conditions like rheumatoid arthritis and osteoarthritis. This research showcases the therapeutic relevance of structural analogs in designing safer and more effective anti-inflammatory drugs (Penning et al., 1997).
Catalysis in Organic Synthesis
- The use of benzenesulfonamide derivatives in catalyzing the synthesis of organic compounds, such as the preparation of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlights their utility in facilitating chemical reactions under eco-friendly conditions. This illustrates the compound's role in advancing green chemistry and pharmaceutical manufacturing processes (Karimi-Jaberi et al., 2012).
Carbonic Anhydrase Inhibition and Anticancer Activity
- Studies on benzenesulfonamide derivatives also explore their inhibitory effects on carbonic anhydrase enzymes and potential anticancer activities. These findings support the exploration of such compounds for the development of novel cancer therapies and the treatment of other diseases associated with carbonic anhydrase, offering a promising avenue for future pharmaceutical research (Gul et al., 2016).
Properties
IUPAC Name |
2,4,5-trichloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3N3O2S/c1-17-6-8(5-16-17)7-18(2)21(19,20)12-4-10(14)9(13)3-11(12)15/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQJQIADFSMDPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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